3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide
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Overview
Description
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide is a chemical compound that features an imidazole ring, a sulfanyl group, and an azide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the imidazole ring.
Azide Formation: The final step involves converting a suitable precursor, such as a halide or a tosylate, to the azide using sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, copper(I) catalysts for click chemistry.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide depends on the specific application and the target molecule. Generally, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Contains an imidazole ring and a sulfanyl group but lacks the azide functionality.
Histamine: Contains an imidazole ring but lacks both the sulfanyl and azide groups.
Metronidazole: Contains an imidazole ring but has different substituents.
Uniqueness
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
CAS No. |
89645-60-3 |
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Molecular Formula |
C8H11N5OS |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]propanoyl azide |
InChI |
InChI=1S/C8H11N5OS/c1-6-7(11-5-10-6)4-15-3-2-8(14)12-13-9/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
NPJWHPCYFORDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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